molecular formula C30H26ClN3O3S B11633462 Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11633462
M. Wt: 544.1 g/mol
InChI Key: OWAYWKFTZFSFBT-UHFFFAOYSA-N
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Description

BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structural features, which include a dihydropyridine ring, a cyano group, and various substituents that contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core dihydropyridine structure . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbamoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C30H26ClN3O3S

Molecular Weight

544.1 g/mol

IUPAC Name

benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H26ClN3O3S/c1-19-8-14-24(15-9-19)34-26(35)18-38-29-25(16-32)28(22-10-12-23(31)13-11-22)27(20(2)33-29)30(36)37-17-21-6-4-3-5-7-21/h3-15,28,33H,17-18H2,1-2H3,(H,34,35)

InChI Key

OWAYWKFTZFSFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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